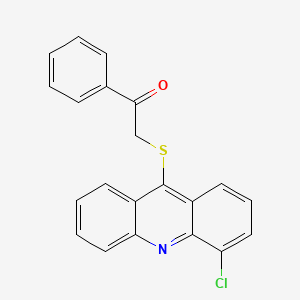
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It features an acridine moiety substituted with a chlorine atom at the 4-position and a thioether linkage to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving anthranilic acid and a suitable aldehyde.
Chlorination: The acridine derivative is then chlorinated at the 4-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Thioether Formation: The chlorinated acridine is reacted with a thiol derivative, such as thiophenol, under basic conditions to form the thioether linkage.
Phenyl Substitution: Finally, the phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the acridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives, modified acridine moieties
Substitution: Amino or alkoxy derivatives
Applications De Recherche Scientifique
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given the acridine structure’s known interactions with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with biological molecules, particularly DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide
- Acetic acid,2-[(3-nitro-9-acridinyl)thio]-, hydrazide
- Acetamide, N-(4-chloro-9-acridinyl)-N-methyl-
Uniqueness
Ethanone, 2-((4-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific substitution pattern and the presence of both the acridine and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
134826-41-8 |
|---|---|
Formule moléculaire |
C21H14ClNOS |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-(4-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-17-11-6-10-16-20(17)23-18-12-5-4-9-15(18)21(16)25-13-19(24)14-7-2-1-3-8-14/h1-12H,13H2 |
Clé InChI |
NKJINFXIYIQUFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















